

JNJ-28330835: A Comparative Analysis of Efficacy in Orchidectomized and Intact Rat Models

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Compound of Interest

Compound Name: **JNJ-28330835**

Cat. No.: **B1673012**

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For Researchers, Scientists, and Drug Development Professionals

JNJ-28330835 is a nonsteroidal selective androgen receptor modulator (SARM) that has demonstrated significant tissue-selective anabolic effects in preclinical studies. This guide provides a comprehensive comparison of the efficacy of **JNJ-28330835** in orchidectomized (castrated) and intact rat models, supported by experimental data. The distinct hormonal environments of these models are crucial for evaluating the therapeutic potential and safety profile of this compound.

Summary of Efficacy Data

The in vivo effects of **JNJ-28330835** have been primarily investigated in rat models to assess its tissue-selective androgenic activity. The following tables summarize the key quantitative findings from studies comparing its effects on anabolic (muscle) and androgenic (prostate) tissues in both orchidectomized and intact male rats.

Anabolic Activity in Orchidectomized Rats

In orchidectomized rats, a model for androgen deficiency, **JNJ-28330835** demonstrated potent anabolic activity on muscle tissue.

Parameter	Treatment Group	Dose (mg/kg)	Outcome
Levator Ani Muscle Weight	JNJ-28330835	10	Maximal stimulation of muscle growth[1]
Lean Body Mass	JNJ-28330835	Not Specified	Prevented 50% of the loss of lean body mass associated with orchidectomy[1]
Restoration of Lean Body Mass (in aged rats)	JNJ-28330835	Not Specified	Restored approximately 30% of lost lean mass[1]

Androgenic and Anabolic Activity in Intact Rats

In intact rats with normal physiological androgen levels, **JNJ-28330835** exhibited a desirable tissue-selective profile, promoting muscle maintenance while demonstrating antagonistic effects on the prostate.

Parameter	Treatment Group	Dose (mg/kg)	Outcome
Prostate Weight	JNJ-28330835	10	Reduced by a mean of 30%[1]
Levator Ani Muscle Weight	JNJ-28330835	10	No inhibitory effect on muscle[1]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Animal Models and Drug Administration

- Animals: Male Sprague-Dawley rats were used in the key studies.
- Orchidectomy: For the orchidectomized model, rats underwent bilateral orchidectomy, a surgical procedure to remove the testes, thereby creating a state of androgen deficiency.

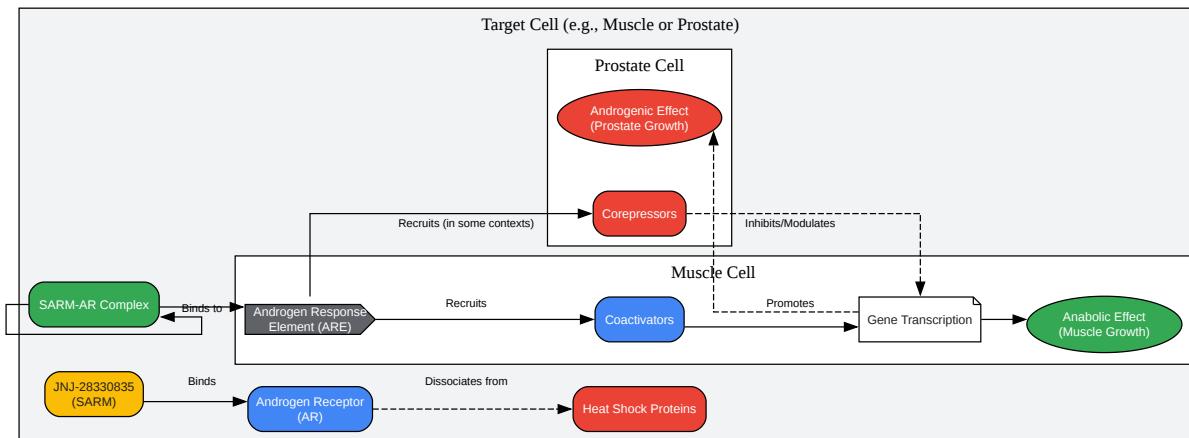
- Drug Administration: **JNJ-28330835** was administered orally.

Tissue Collection and Analysis

- Levator Ani Muscle and Prostate Weight: At the end of the treatment period, the animals were euthanized, and the levator ani muscle and prostate gland were carefully dissected and weighed. This is a standard procedure to assess the anabolic and androgenic effects of a compound.
- Body Composition Analysis: Magnetic Resonance Imaging (MRI) was used to monitor changes in lean body mass and fat mass. This non-invasive technique allows for longitudinal assessment of body composition throughout the study.

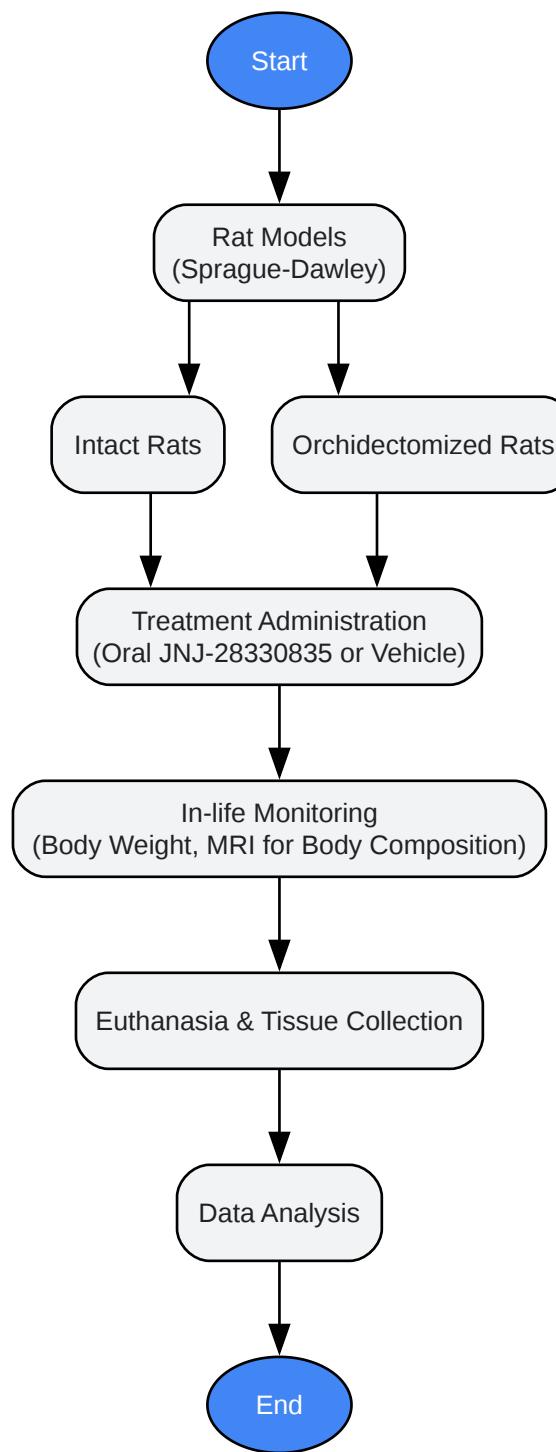
Visualizing the Mechanism and Workflow

To better understand the underlying mechanisms and experimental design, the following diagrams are provided.



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Caption: Simplified signaling pathway of a Selective Androgen Receptor Modulator (SARM).



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Caption: General experimental workflow for evaluating **JNJ-28330835** in rat models.

Discussion

The data clearly indicate that **JNJ-28330835** exhibits a dual-action profile that is dependent on the hormonal status of the animal model. In the absence of endogenous androgens (orchidectomized model), it acts as a potent agonist in anabolic tissues, promoting muscle growth and preserving lean body mass. This suggests its potential for treating conditions associated with muscle wasting and androgen deficiency.

In the presence of normal androgen levels (intact model), **JNJ-28330835** demonstrates the hallmark of a SARM: tissue selectivity. It maintains its anabolic support for muscle tissue while simultaneously acting as an antagonist in the prostate, leading to a reduction in prostate size. This prostate-sparing characteristic is a significant advantage over traditional anabolic steroids, which can cause prostatic hyperplasia.

In conclusion, the differential efficacy of **JNJ-28330835** in orchidectomized versus intact rat models highlights its potential as a therapeutic agent with a favorable safety profile for a range of indications, from muscle wasting diseases to benign prostatic hyperplasia. Further research is warranted to fully elucidate its clinical utility.

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References

- 1. researchgate.net [researchgate.net]
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